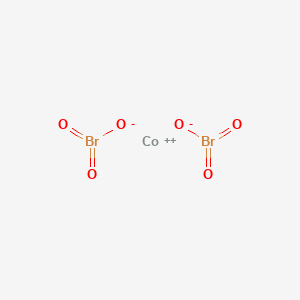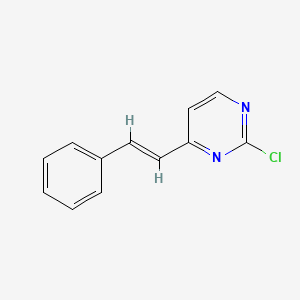
cobalt(II) bromate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobalt(II) bromate is an inorganic compound with the chemical formula Co(BrO₃)₂ It is a cobalt salt of bromic acid and typically appears as a crystalline solid
準備方法
Synthetic Routes and Reaction Conditions
Cobalt(II) bromate can be synthesized through the reaction of cobalt(II) hydroxide or cobalt(II) carbonate with bromic acid. The reaction is typically carried out in an aqueous solution, and the resulting this compound can be isolated by evaporation and crystallization.
Reaction:
Co(OH)2+2HBrO3→Co(BrO3)2+2H2O
Alternatively, this compound can be prepared by the reaction of cobalt(II) sulfate with a soluble bromate salt, such as sodium bromate, in an aqueous solution. The this compound precipitates out of the solution and can be collected by filtration.
Reaction:
CoSO4+2NaBrO3→Co(BrO3)2+Na2SO4
Industrial Production Methods
Industrial production of this compound typically involves the large-scale reaction of cobalt(II) hydroxide with bromic acid. The process is optimized for high yield and purity, and the product is often used in various industrial applications.
化学反応の分析
Types of Reactions
Cobalt(II) bromate undergoes several types of chemical reactions, including:
Oxidation-Reduction Reactions: this compound can participate in redox reactions where it acts as an oxidizing agent. For example, it can oxidize organic compounds or other metal ions.
Substitution Reactions: In aqueous solutions, this compound can undergo substitution reactions where the bromate ion is replaced by other anions.
Common Reagents and Conditions
Oxidation Reactions: Common reagents include reducing agents such as sodium thiosulfate or potassium iodide. These reactions are typically carried out in acidic or neutral aqueous solutions.
Substitution Reactions: These reactions often involve the use of other metal salts or complexing agents in aqueous solutions.
Major Products Formed
Oxidation Reactions: The major products include the reduced form of the oxidizing agent (e.g., bromide ions) and the oxidized form of the reducing agent.
Substitution Reactions: The products depend on the substituting anion but generally include the new cobalt salt and the displaced bromate ion.
科学的研究の応用
Cobalt(II) bromate has several scientific research applications, including:
Catalysis: It is used as a catalyst in various chemical reactions, including organic synthesis and polymerization reactions.
Analytical Chemistry: this compound is used in analytical chemistry for the determination of certain ions and compounds through redox titrations.
Biological Studies: It is used in biological research to study the effects of cobalt ions on biological systems and to investigate the mechanisms of metal ion toxicity.
Industrial Applications: this compound is used in the manufacturing of certain types of batteries and as an oxidizing agent in various industrial processes.
作用機序
The mechanism of action of cobalt(II) bromate involves its ability to act as an oxidizing agent. In biological systems, cobalt ions can interact with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress and damage to cellular structures, including DNA, proteins, and lipids. The molecular targets and pathways involved in these processes include the mitochondrial electron transport chain and various antioxidant defense mechanisms.
類似化合物との比較
Cobalt(II) bromate can be compared with other cobalt salts, such as cobalt(II) chloride, cobalt(II) sulfate, and cobalt(II) nitrate. While all these compounds contain cobalt ions, they differ in their anions and, consequently, their chemical properties and applications.
Cobalt(II) Chloride (CoCl₂): Used as a humidity indicator and in the preparation of other cobalt compounds.
Cobalt(II) Sulfate (CoSO₄): Used in electroplating, as a pigment, and in the preparation of catalysts.
Cobalt(II) Nitrate (Co(NO₃)₂): Used in the preparation of cobalt catalysts and in various chemical syntheses.
This compound is unique in its strong oxidizing properties, making it particularly useful in redox reactions and as an oxidizing agent in various applications.
特性
IUPAC Name |
cobalt(2+);dibromate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BrHO3.Co/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSYMFUQPFZUQZ-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Br(=O)=O.[O-]Br(=O)=O.[Co+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br2CoO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(4-Methoxyphenyl)sulfanyl]aniline](/img/structure/B3366791.png)




![Ethyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B3366821.png)
![7-Chlorofuro[2,3-d]pyridazine](/img/structure/B3366839.png)



